2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE
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Overview
Description
2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE is a complex organic compound with a unique structure that includes methoxy, phenylformamido, and prop-2-en-1-ylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE include:
- 2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL
- METHYL 2-[2-METHOXY-4-(PROP-1-EN-1-YL)PHENOXY]ACETATE
- PHENOL, 2-METHOXY-4-(1-PROPENYL)-, (Z)-
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-[(Z)-2-benzamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-12-23-22(27)18(24-21(26)17-8-6-5-7-9-17)13-16-10-11-19(29-15(2)25)20(14-16)28-3/h4-11,13-14H,1,12H2,2-3H3,(H,23,27)(H,24,26)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQOPYNXBVBOLN-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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